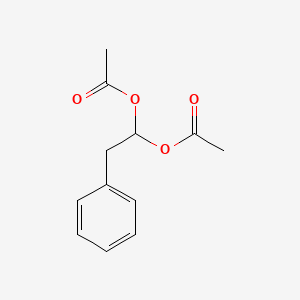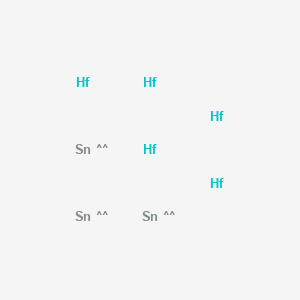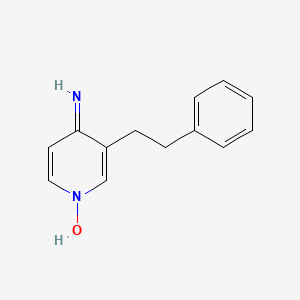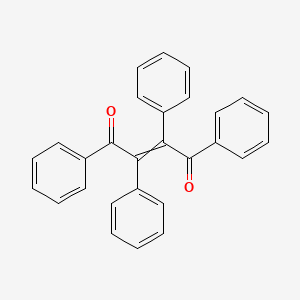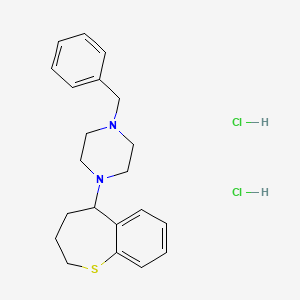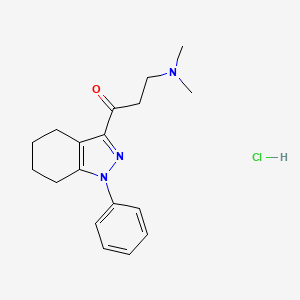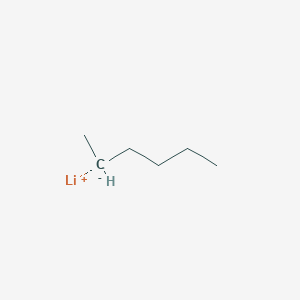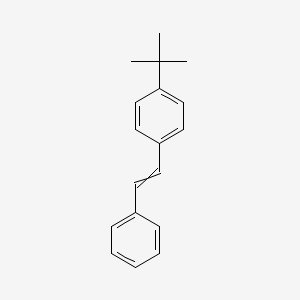
Diisobutylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(2-methylpropyl)silane is an organosilicon compound characterized by the presence of silicon bonded to methyl and 2-methylpropyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylbis(2-methylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond in the presence of a catalyst, typically platinum-based . This reaction is highly efficient and can be conducted under mild conditions.
Industrial Production Methods
In industrial settings, the production of methylbis(2-methylpropyl)silane often involves the reaction of silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors . This method allows for the large-scale production of various silanes, including methylbis(2-methylpropyl)silane, with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(2-methylpropyl)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Reduction: Silanes can act as reducing agents, donating hydride ions in various chemical reactions.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are often conducted under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylbis(2-methylpropyl)silane can yield silanols or siloxanes, while reduction reactions can produce various silicon-containing compounds .
Wissenschaftliche Forschungsanwendungen
Methylbis(2-methylpropyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methylbis(2-methylpropyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates various chemical reactions through hyperconjugation . This property makes silanes effective in electrophilic substitution reactions, where the silicon atom can stabilize the transition state and enhance reaction rates .
Vergleich Mit ähnlichen Verbindungen
Methylbis(2-methylpropyl)silane can be compared with other similar silanes, such as:
Trimethylsilane: Contains three methyl groups bonded to silicon.
Dimethylphenylsilane: Contains two methyl groups and one phenyl group bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
The uniqueness of methylbis(2-methylpropyl)silane lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other silanes .
Conclusion
Methylbis(2-methylpropyl)silane is a versatile organosilicon compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable compound for research and industrial processes.
Eigenschaften
Molekularformel |
C9H21Si |
|---|---|
Molekulargewicht |
157.35 g/mol |
InChI |
InChI=1S/C9H21Si/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
UVGLHLDWBKDVIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Si](C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
